molecular formula C7H3Cl2NO4 B3025355 3,5-Dichloro-2-nitrobenzoic acid CAS No. 23082-45-3

3,5-Dichloro-2-nitrobenzoic acid

Cat. No.: B3025355
CAS No.: 23082-45-3
M. Wt: 236.01 g/mol
InChI Key: LKMJMYZOEGSMDN-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3Cl2NO4 It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 3rd and 5th positions, and a nitro group is substituted at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-2-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 3,5-dichlorobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at a controlled temperature to ensure the selective nitration at the 2nd position.

Another method involves the chlorination of 2-nitrobenzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. This method ensures the selective substitution of chlorine atoms at the 3rd and 5th positions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts such as sulfuric acid.

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium thiolate.

    Catalysts: Iron(III) chloride for chlorination, sulfuric acid for esterification.

Major Products

    Amino Derivatives: Reduction of the nitro group yields 3,5-dichloro-2-aminobenzoic acid.

    Substituted Derivatives: Nucleophilic substitution yields various substituted benzoic acids depending on the nucleophile used.

    Esters: Esterification yields esters of this compound.

Scientific Research Applications

3,5-Dichloro-2-nitrobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: It is used in the synthesis of potential drug candidates, particularly those targeting bacterial and fungal infections.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-3-nitrobenzoic acid: Similar structure but with different substitution pattern.

    3,5-Dichloro-4-nitrobenzoic acid: Nitro group at the 4th position instead of the 2nd.

    2,4-Dichloro-3-nitrobenzoic acid: Chlorine atoms at the 2nd and 4th positions.

Uniqueness

3,5-Dichloro-2-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

3,5-dichloro-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMJMYZOEGSMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30410219
Record name 3,5-dichloro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23082-45-3
Record name 3,5-dichloro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3,5-dichlorobenzoic acid (50 g, 0.26 mol) in sulfuric acid (250 mL) at 0° C. was added nitric acid (18 g, 0.28 mol) dropwise, and the mixture warmed slowly to ambient temperature. After 5 hours the mixture was poured onto ice, and the white precipitate collected by filtration. The solid was washed with water (3×30 mL), and dried in vacuo to afford 55 g (90% yield) of 3,5-dichloro-2-nitrobenzoic acid; NMR (CDCl3) 8.3 (s, 1), 8.0 (s, 1) ppm.
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18 g
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250 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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